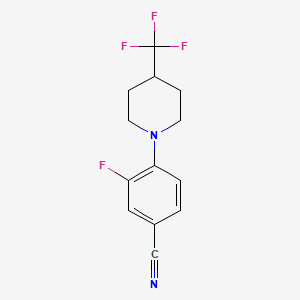
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the aromatic ring or the piperidine moiety.
Scientific Research Applications
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-(4-formylpiperidin-1-yl)phenyl)piperidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
Uniqueness
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperidine ring makes it particularly interesting for research in drug development and materials science, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H12F4N2 |
|---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H12F4N2/c14-11-7-9(8-18)1-2-12(11)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2 |
InChI Key |
MEPWRCVCQIFJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


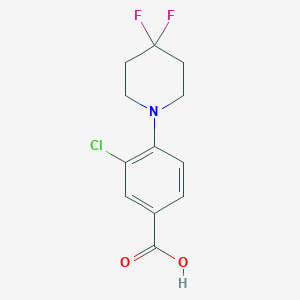
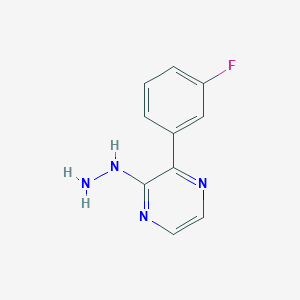

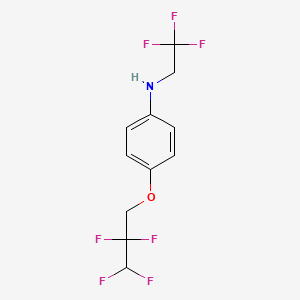
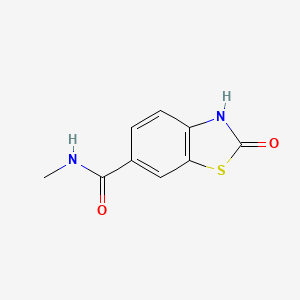




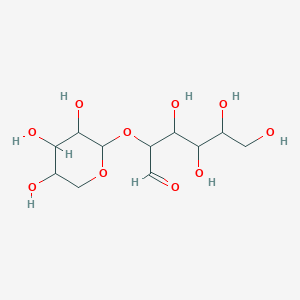
![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)



